molecular formula C10H12N2O B8243213 (R)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(R)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8243213
M. Wt: 176.21 g/mol
InChI Key: RNLOSIZXSPNAGD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique structure combining an oxazole ring with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(pyridin-2-ylmethyl)amine with 2-bromo-2-methylpropanal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    2-(Pyridin-2-ylmethyl)oxazole: Shares a similar structure but lacks the methyl group at the 4-position.

    4-Methyl-2-(pyridin-2-yl)oxazole: Similar structure but differs in the position of the methyl group.

    2-(Pyridin-2-ylmethyl)-4,5-dihydrothiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness: ®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of both an oxazole and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4R)-4-methyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLOSIZXSPNAGD-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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